molecular formula C5H6FN3 B3066275 3-Fluoropyridine-2,4-diamine CAS No. 72922-07-7

3-Fluoropyridine-2,4-diamine

Cat. No.: B3066275
CAS No.: 72922-07-7
M. Wt: 127.12 g/mol
InChI Key: XONLYLKOVYTNSD-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2,4-diamine is a fluorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a fluorine atom at the 3-position and two amino groups at the 2- and 4-positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2,4-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like dimethylformamide (DMF) at room temperature. This reaction yields 3-fluoro-2-nitropyridine, which can then be reduced to this compound using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using specialized equipment to handle the reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: this compound.

    Oxidation: 3-Fluoro-2,4-dinitropyridine.

Scientific Research Applications

3-Fluoropyridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For example, in medicinal chemistry, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-3,4-diamine
  • 4-Fluoropyridine-2,3-diamine
  • 2,3,4-Trifluoropyridine

Uniqueness

3-Fluoropyridine-2,4-diamine is unique due to the specific positioning of the fluorine and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

3-fluoropyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONLYLKOVYTNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505881
Record name 3-Fluoropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72922-07-7
Record name 3-Fluoropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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